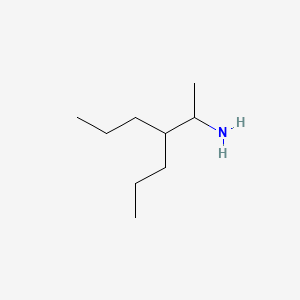
3-Propylhexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylhexan-2-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propyl group attached to the second carbon of a hexane chain, with an amine group (-NH2) attached to the same carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhexan-2-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 3-propylhexan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the substitution of a halogenated precursor, such as 3-propylhexan-2-bromide, with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production often utilizes continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of high-pressure hydrogenation in the presence of a metal catalyst is common in large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
3-Propylhexan-2-amine has diverse applications across various fields:
Wirkmechanismus
The mechanism of action of 3-Propylhexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hexan-2-amine: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.
3-Methylhexan-2-amine: Another similar compound with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 3-Propylhexan-2-amine’s unique structure, with a propyl group at the second carbon, imparts distinct steric and electronic characteristics that influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
3-propylhexan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-9(7-5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
NQSPPNBXGFXJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


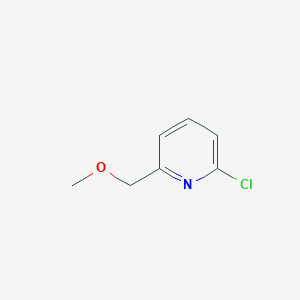
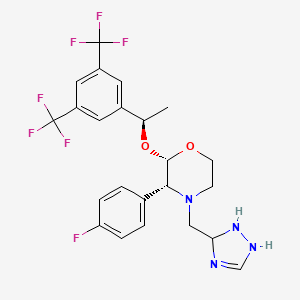
![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
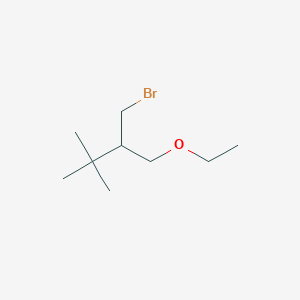
amine hydrochloride](/img/structure/B13648353.png)
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
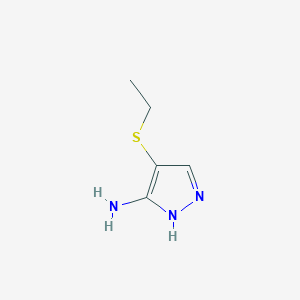


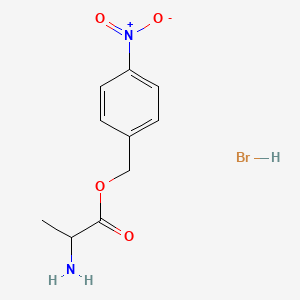
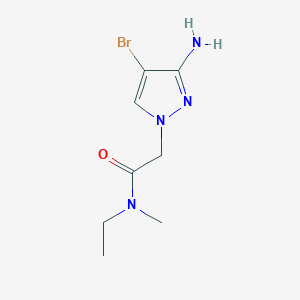

![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)

